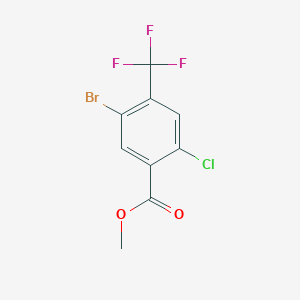

Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC20349804

Molecular Formula: C9H5BrClF3O2

Molecular Weight: 317.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrClF3O2 |

|---|---|

| Molecular Weight | 317.48 g/mol |

| IUPAC Name | methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C9H5BrClF3O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3 |

| Standard InChI Key | MGZLSNSICQCDNO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Cl)C(F)(F)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate belongs to the class of polyhalogenated benzoic acid esters. The benzene ring is substituted at positions 2 (chlorine), 4 (trifluoromethyl), and 5 (bromine), with a methyl ester group at position 1 . This arrangement creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity in nucleophilic substitution and cross-coupling reactions.

Molecular and Electronic Characteristics

-

Molecular Formula:

-

Molecular Weight: 317.48 g/mol

-

Key Functional Groups:

The compound’s physicochemical properties, such as a boiling point of approximately 258°C and a density of 1.6 g/cm³, align with trends observed in halogenated aromatics . The trifluoromethyl group significantly lowers the compound’s polar surface area, enhancing membrane permeability in biological systems .

Synthesis Methodologies

One-Pot Synthesis via Friedel-Crafts Acylation and Borohydride Reduction

A patented one-pot synthesis (CN103570510A) outlines an efficient route to produce this compound :

-

Step 1: 2-Chloro-5-bromobenzoic acid reacts with thionyl chloride () to form 2-chloro-5-bromobenzoyl chloride.

-

Step 2: The acyl chloride undergoes Friedel-Crafts acylation with phenetole in the presence of Lewis acids (e.g., ), followed by hydroboration reduction using sodium borohydride ().

Key Advantages:

-

Catalyst Efficiency: Single Lewis acid () for both acylation and reduction steps, reducing waste .

-

Solvent Optimization: Use of anhydrous tetrahydrofuran (THF) improves reaction homogeneity and simplifies solvent recovery .

-

Yield: The process achieves >85% purity with minimal byproducts, suitable for industrial scale-up .

Table 1: Reaction Conditions for One-Pot Synthesis

| Parameter | Value/Range |

|---|---|

| Temperature (Acylation) | -20°C to 10°C |

| Catalyst | |

| Solvent | Anhydrous THF |

| Reaction Time | 2–3 hours |

Applications in Pharmaceutical Synthesis

Intermediate for Dapagliflozin Production

Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate is a critical intermediate in synthesizing dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used to treat type 2 diabetes . The compound’s halogen substituents facilitate selective coupling reactions during the construction of dapagliflozin’s diphenylmethane core.

Role in Structure-Activity Relationship (SAR) Studies

The trifluoromethyl group’s electron-withdrawing effects enhance binding affinity to target proteins, while bromine serves as a leaving group in palladium-catalyzed cross-couplings . These features make the compound valuable in optimizing drug candidates’ pharmacokinetic profiles.

Comparative Analysis with Structural Analogues

Positional Isomers and Substituent Effects

Comparative studies highlight how substituent positioning alters chemical behavior:

Table 2: Comparison with Analogous Benzoates

The original compound’s bromine at position 5 improves regioselectivity in Suzuki-Miyaura couplings compared to its isomers .

Research Frontiers and Challenges

Expanding Synthetic Utility

Recent efforts focus on leveraging the compound’s halogenated structure in metal-organic frameworks (MOFs) and agrochemicals. For example, its bromine atom serves as a handle for synthesizing fluorescent tags in bioimaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume